(r)-4-(4-Chlorophenyl)oxazolidin-2-one
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Overview
Description
®-4-(4-Chlorophenyl)oxazolidin-2-one is a chiral oxazolidinone derivative It is characterized by the presence of a chlorophenyl group attached to the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Chlorophenyl)oxazolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the oxazolidinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-4-(4-Chlorophenyl)oxazolidin-2-one may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
®-4-(4-Chlorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can produce a wide range of substituted oxazolidinones.
Scientific Research Applications
®-4-(4-Chlorophenyl)oxazolidin-2-one has numerous applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its pharmacological properties has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(4-Chlorophenyl)oxazolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Similar Compounds
(s)-4-(4-Chlorophenyl)oxazolidin-2-one: The enantiomer of the compound, differing in its stereochemistry.
4-Phenyl-oxazolidin-2-one: Lacks the chlorine substituent on the phenyl ring.
4-(4-Methylphenyl)oxazolidin-2-one: Contains a methyl group instead of a chlorine atom.
Uniqueness
®-4-(4-Chlorophenyl)oxazolidin-2-one is unique due to its specific stereochemistry and the presence of the chlorophenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4R)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKHOWGJBUWOY-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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